

Quinoclamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Quinoclamine

Cat. No.: B1680399

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An In-depth Examination of the Quinone Herbicide for Scientific and Research Applications

Introduction

Quinoclamine (CAS No. 2797-51-5) is a synthetic organic compound belonging to the naphthoquinone chemical class.^{[1][2]} It is registered and used as a selective, post-emergence herbicide and algicide.^{[1][3]} Its primary application is the control of mosses, liverworts, and algae in various settings, including ornamental horticulture and rice paddies.^{[3][4]} This technical guide provides a comprehensive overview of **quinoclamine**, focusing on its mechanism of action, toxicological profile, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quinoclamine is an orange, solid crystalline powder.^[5] Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of **Quinoclamine**

Property	Value	Reference(s)
IUPAC Name	2-amino-3-chloronaphthalene-1,4-dione	[1]
CAS Number	2797-51-5	[2]
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[1] [5]
Molar Mass	207.61 g/mol	[1] [5]
Melting Point	198-200 °C	[5]
Water Solubility	Insoluble (0.02 g/L at 20 °C)	[5] [6]
Vapor Pressure	0.000608 mmHg at 25°C	[5]

| XLogP3 | 2.1 | [\[7\]](#) |

Mechanism of Action

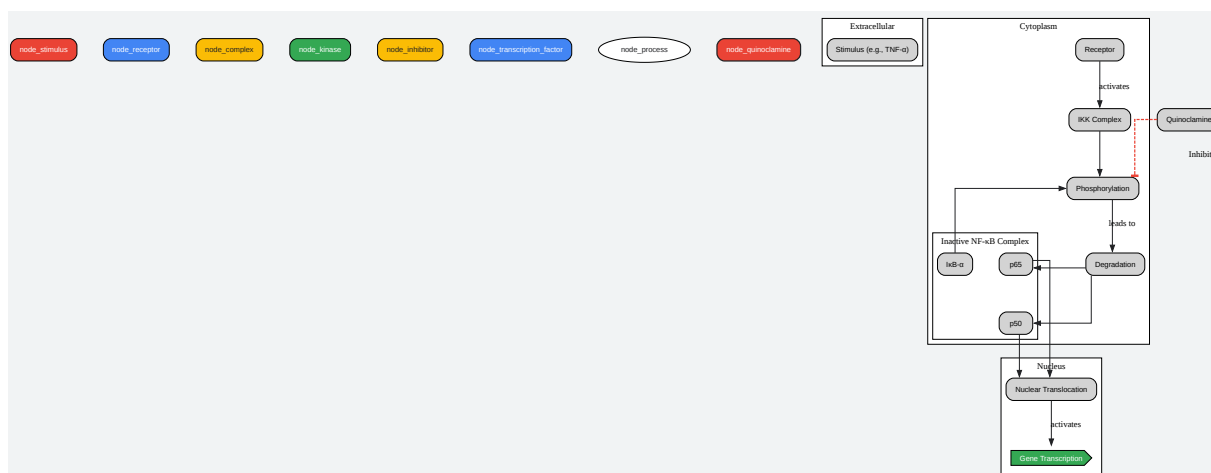
Primary Herbicidal Action: Photosynthesis Inhibition

Quinoclamine's primary mode of action as a herbicide is the inhibition of photosynthesis.[\[6\]](#) It functions by interrupting the photosynthetic electron transport chain within Photosystem II (PSII).[\[8\]](#)[\[9\]](#)

Specifically, **quinoclamine** acts as a plastoquinone (PQ) antagonist. It binds to the Q_B binding site on the D1 protein of the PSII reaction center.[\[8\]](#)[\[10\]](#) This binding action physically blocks the native plastoquinone from docking, thereby halting the flow of electrons from the primary quinone acceptor (Q_A) to Q_B.[\[8\]](#)[\[9\]](#) The interruption of the electron transport chain prevents the synthesis of ATP and NADPH, which are essential for carbon dioxide fixation and the production of nutrients required for plant survival.[\[8\]](#) The blockage also leads to oxidative stress and the generation of radical oxygen species, causing rapid cellular damage, which manifests as chlorosis and necrosis.[\[8\]](#)

Other Cellular Effects: NF-κB Pathway Inhibition

Beyond its herbicidal properties, **quinoclamine** has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[11] It has been shown to inhibit NF-κB activity in HepG2 cells with an IC₅₀ of 1.7 μM.^[11] The mechanism of this inhibition involves preventing the phosphorylation of IκB-α (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.^[11] This activity suggests potential applications in research areas beyond plant science, such as inflammation and cell cycle regulation.



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Quinoclamine inhibits the NF-κB signaling pathway.

Herbicidal Efficacy and Crop Safety

Quinoclamine, often formulated as Mogeton 25WP, has demonstrated high efficacy against liverworts (*Marchantia* sp.), which are problematic weeds in container-grown ornamental plants. [\[4\]](#)

Table 2: Herbicidal Efficacy of **Quinoclamine** (Mogeton 25WP) against Liverworts

Application Rate	Efficacy Level	Reference
2 oz product/gallon	Good to Excellent	[4]
4 oz product/gallon	Excellent	[4]

| 8 oz product/gallon | Excellent | [\[4\]](#) |

While effective, **quinoclamine** can cause phytotoxicity in certain ornamental species. Research conducted through the IR-4 Ornamental Horticulture Program evaluated its safety on a wide range of plants.

Table 3: Phytotoxicity of **Quinoclamine** on Selected Ornamental Plants (at 2 oz/gallon rate)

Plant Species	Latin Name	Phytotoxicity	Reference
Abelia	Abelia sp.	No significant injury	[4]
Barberry	Berberis thunbergii	Slight to moderate injury	[4]
Columbine	Aquilegia vulgaris	Unsatisfactory (Severe)	[4]
Japanese Painted Fern	Athyrium nipponicum	Unsatisfactory	[4]
Lily Turf	Liriope muscari	Unsatisfactory	[4]
Vervain	Verbena sp.	Unsatisfactory	[4]
Serviceberry	Amelanchier laevis	Minor to moderate (recovered)	[4]

| Pride-of-Rochester | Deutzia gracilis | Minor to moderate (recovered) |[4] |

Toxicology Summary

The toxicological profile of **quinoclamine** has been evaluated by several regulatory bodies. The primary adverse effects observed in animal studies include decreased body weight gain and epithelial hyperplasia of the urinary tract.[12][13] It is not considered to have reproductive, developmental, or genotoxic effects relevant to human health.[12][13]

Table 4: Toxicological Data for **Quinoclamine**

Parameter	Value	Species	Route	Reference(s)
Acute Oral LD ₅₀	1360 mg/kg	Rat	Oral	[6]
Acute Dermal LD ₅₀	> 5000 mg/kg	Rat	Dermal	[6]
NOAEL	0.21 mg/kg bw/day	Rat	Oral (2-year study)	[12][13]
ADI	0.0021 mg/kg bw/day	Human	-	[12][13]
ARfD	0.05 mg/kg bw	Human	-	[1]
AOEL	0.03 mg/kg bw/day	Human	-	[1]

NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose; AOEL: Acceptable Operator Exposure Level.

Environmental Fate and Ecotoxicity

Quinoclamine is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][14] It is not readily biodegradable.[14] Known environmental transformation products include HN, 1,4-Dihydroxynaphthalene, AHN, NQ, and AN.[1] Due to its environmental risk profile, its use has been discontinued in the European Union and Switzerland.[6]

Experimental Protocols

Protocol 1: Evaluation of Herbicidal Efficacy and Phytotoxicity

This protocol is a generalized methodology based on practices for evaluating herbicide performance in a greenhouse or nursery setting.[4]

Objective: To assess the efficacy of **quinoclamine** against a target weed (e.g., liverwort) and its phytotoxicity on a non-target crop.

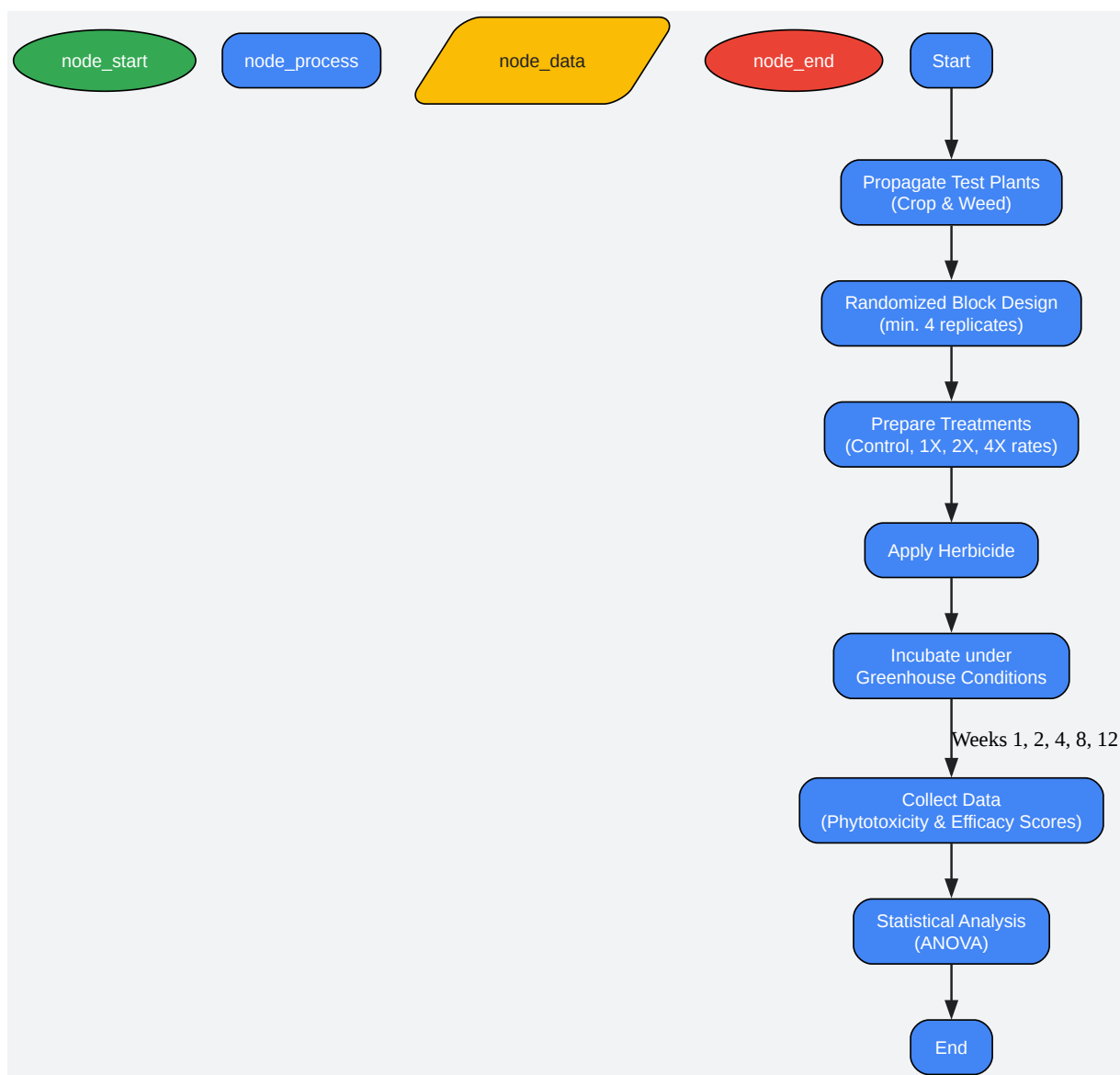
Materials:

- **Quinoclamine** formulation (e.g., Mogeton 25WP)
- Potted non-target crop plants
- Potted target weeds or weed-infested soil
- Calibrated sprayer
- Deionized water
- Personal Protective Equipment (PPE)
- Ruler and camera for documentation

Methodology:

- Plant Propagation: Grow healthy, uniform crop plants and target weeds in containers to a specified growth stage.
- Experimental Design: Arrange pots in a randomized complete block design with a minimum of 4-5 replicates per treatment group.
- Treatment Groups:
 - Untreated Control (water spray)
 - **Quinoclamine** 1X rate (e.g., 2 oz/gallon)
 - **Quinoclamine** 2X rate (e.g., 4 oz/gallon)
 - **Quinoclamine** 4X rate (e.g., 8 oz/gallon)
- Application: Apply treatments evenly over the top of the plants using a calibrated sprayer to ensure uniform coverage.
- Incubation: Maintain plants under standard greenhouse conditions (temperature, light, humidity). A second application can be made approximately 30 days after the first.[\[4\]](#)

- Data Collection:
 - Efficacy: Visually assess the percentage of weed control at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks post-application).
 - Phytotoxicity: Visually assess crop injury at the same intervals using a 0 to 10 scale (0 = no injury, 10 = complete plant death).^[4] Note symptoms such as chlorosis, necrosis, stunting, or distortion.
- Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.



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Workflow for herbicide efficacy and phytotoxicity testing.

Protocol 2: Analysis of Quinoclamine Residues by LC-MS/MS

This protocol outlines a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of **quinoclamine** in plant matrices.^{[2][6]}

Objective: To extract and quantify **quinoclamine** residues from a given sample matrix (e.g., crop tissue, soil).

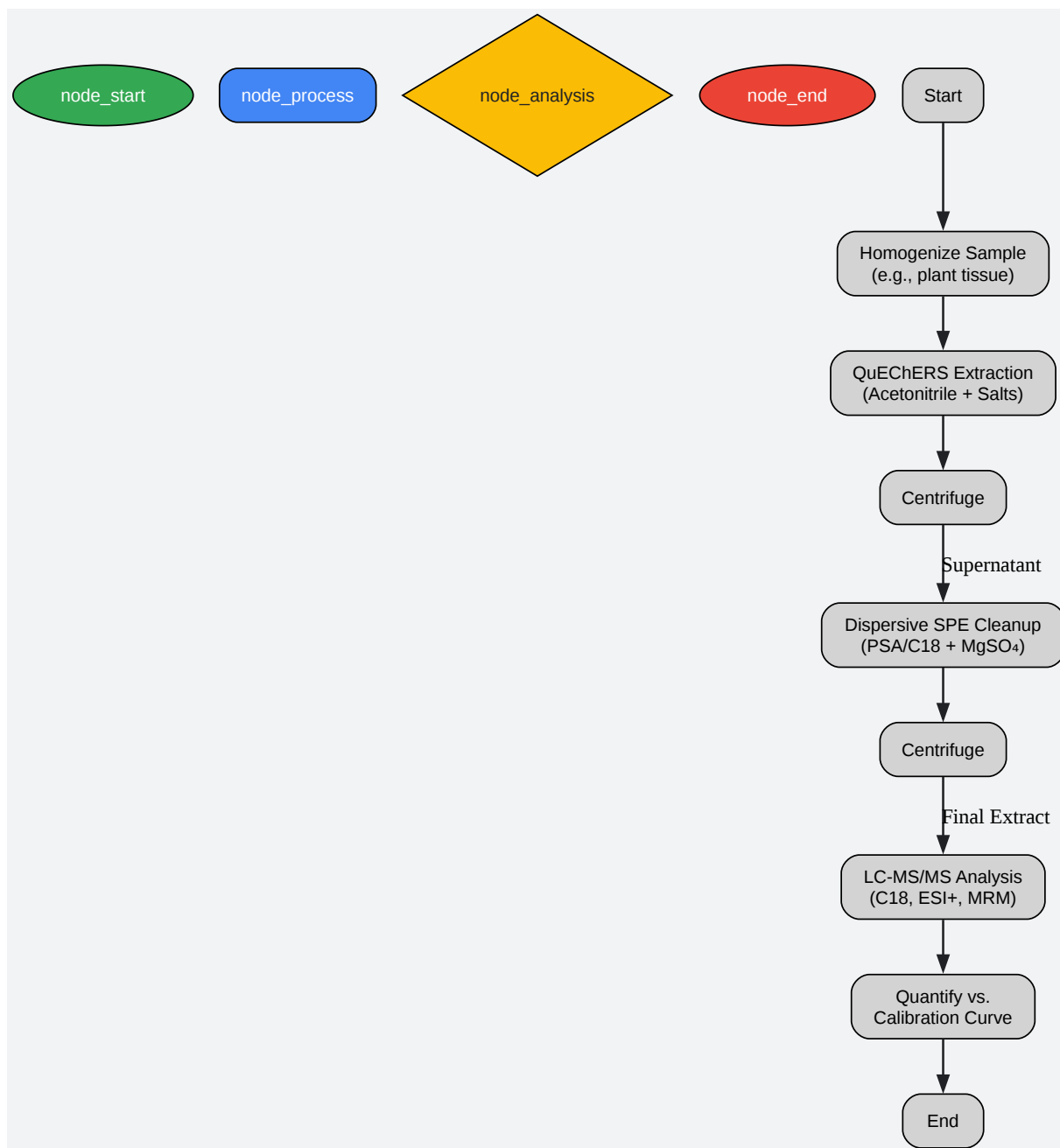
Materials:

- Homogenizer/blender
- Centrifuge and 50 mL centrifuge tubes
- LC-MS/MS system with an ESI source
- QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
- Dispersive SPE (dSPE) cleanup sorbents (e.g., PSA, C18)
- Acetonitrile (LC-MS grade)
- Formic acid
- **Quinoclamine** analytical standard
- Internal standard (isotopically labeled, if available)

Methodology:

- Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of water (for dry samples) and an internal standard.

- Add 15 mL of 1% acetic acid in acetonitrile.
- Add QuEChERS extraction salts.
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rcf for 5 minutes.
- Cleanup (dSPE):
 - Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine) sorbent.
 - Shake for 30 seconds and centrifuge for 5 minutes.
- LC-MS/MS Analysis:
 - Take the final extract and dilute as necessary.
 - Inject the sample into the LC-MS/MS system.
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for **quinoclamine** for quantification and confirmation.
- Quantification: Calculate the concentration of **quinoclamine** in the original sample by comparing its peak area to that of a matrix-matched calibration curve.



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Workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.

Protocol 3: In Vitro NF-κB Nuclear Translocation Assay

This protocol describes an image-based method to quantify the inhibitory effect of **quinoclamine** on NF-κB nuclear translocation.[\[11\]](#)[\[15\]](#)

Objective: To determine the IC₅₀ of **quinoclamine** for the inhibition of stimulus-induced NF-κB nuclear translocation.

Materials:

- HeLa or other suitable cell line
- Cell culture medium and supplements (FBS, L-Glutamine)
- 96-well imaging plates
- **Quinoclamine** stock solution (in DMSO)
- NF-κB stimulus (e.g., TNF-α)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Primary antibody against NF-κB p65 subunit
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- High-content imaging system and analysis software

Methodology:

- Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of ~5,000 cells/well and incubate overnight.[\[11\]](#)
- Compound Treatment: Treat cells with a serial dilution of **quinoclamine** (e.g., from 0.1 to 50 μM) for 15-30 minutes. Include a vehicle control (DMSO).[\[11\]](#)

- Stimulation: Add an NF- κ B stimulus (e.g., TNF- α at 5 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.
- Fix and Permeabilize:
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde.
 - Permeabilize cells with 0.1% Triton X-100.
- Immunofluorescence Staining:
 - Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with anti-p65 primary antibody.
 - Wash, then incubate with a fluorescently labeled secondary antibody.
 - Stain nuclei with DAPI.
- Imaging: Acquire images of the DAPI (nuclear) and p65 channels using a high-content imaging system.
- Image Analysis:
 - Use analysis software to identify the nuclear and cytoplasmic compartments for each cell.
 - Quantify the fluorescence intensity of p65 in both compartments.
 - Calculate the ratio of nuclear to cytoplasmic p65 intensity as a measure of translocation.
- Data Analysis: Plot the nuclear/cytoplasmic ratio against the **quinoclamine** concentration and fit a dose-response curve to determine the IC₅₀ value.

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